molecular formula C12H14N2O4 B5608357 METHYL 3-[(2-CARBAMOYLPHENYL)CARBAMOYL]PROPANOATE CAS No. 105234-41-1

METHYL 3-[(2-CARBAMOYLPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B5608357
CAS No.: 105234-41-1
M. Wt: 250.25 g/mol
InChI Key: NOJBZGFOPSKQRS-UHFFFAOYSA-N
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Description

Methyl 3-[(2-Carbamoylphenyl)carbamoyl]propanoate is a chemical compound offered for research and development purposes. This product contains a propanoate ester linked to a 2-carbamoylbenzamide group, a molecular framework that appears in compounds investigated for pharmaceutical applications . As a building block, it may be of interest to medicinal chemists for the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active agents. The structure suggests potential use as an intermediate in constructing peptide mimetics or other bioactive scaffolds. This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

methyl 4-(2-carbamoylanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-18-11(16)7-6-10(15)14-9-5-3-2-4-8(9)12(13)17/h2-5H,6-7H2,1H3,(H2,13,17)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJBZGFOPSKQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352266
Record name ST027798
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105234-41-1
Record name ST027798
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-carbamoylphenyl)carbamoyl]propanoate typically involves the reaction of methyl 3-aminopropanoate with 2-isocyanatobenzamide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product, and advanced purification techniques such as chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-carbamoylphenyl)carbamoyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

Methyl 3-[(2-carbamoylphenyl)carbamoyl]propanoate is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(2-carbamoylphenyl)carbamoyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

The compound is compared below with structurally related methyl propanoate derivatives, focusing on substituent effects, molecular descriptors, and applications.

Structural and Molecular Descriptor Analysis

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Physical State Applications/Use References
METHYL 3-[(2-CARBAMOYLPHENYL)CARBAMOYL]PROPANOATE Not reported C₁₂H₁₃N₂O₄ 257.25 (calc.) 2-carbamoylphenyl carbamoyl Not reported Not reported (inferred: pharmaceutical) -
Methyl (3-hydroxyphenyl)-carbamate 13683-89-1 C₈H₉NO₃ 167.16 3-hydroxyphenyl carbamate Not reported General use (topical/oral)
METHYL 3-(3-HYDROXY-4-METHOXYPHENYL)PROPANOATE 129150-61-4 C₁₁H₁₄O₄ 210.23 3-hydroxy-4-methoxyphenyl Off-White Solid Pharmaceutical intermediate
METHYL 3-({[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}(METHYL)AMINO)PROPANOATE Not reported C₁₃H₁₆Cl₂N₂O₃ 319.18 3,4-dichlorophenyl carbamoyl, methyl amino Not reported Not reported (research use)
Key Observations:

Substituent Effects: Polarity: The dual carbamoyl groups in the target compound enhance polarity and hydrogen-bonding capacity compared to analogs with single carbamoyl (e.g., ) or hydroxyl/methoxy groups (e.g., ). Electronic Effects: Methoxy and hydroxy groups () donate electron density via resonance, whereas carbamoyl groups withdraw electrons, altering reactivity.

Physical State :

  • Compounds with aromatic hydroxy/methoxy groups (e.g., ) are often solids, while simpler esters (e.g., ) may exist as liquids. The target compound’s physical state is unresolved but likely solid due to hydrogen bonding.

Research Findings and Limitations

Synthetic Utility: Carbamoyl-substituted esters are frequently intermediates in drug synthesis. For example, highlights the use of methyl propanoate derivatives in preparing bioactive molecules .

Biological Activity :

  • Carbamoyl groups are associated with enzyme inhibition (e.g., urease, proteases) due to their ability to mimic transition states. The dichlorophenyl analog () may exhibit enhanced binding to hydrophobic enzyme pockets.

Data Gaps :

  • Direct experimental data (e.g., solubility, melting point) for the target compound is unavailable in the provided evidence. Comparisons rely on structural extrapolation.

Biological Activity

Overview

Methyl 3-[(2-carbamoylphenyl)carbamoyl]propanoate is an organic compound categorized under the class of benzanilides, characterized by a unique molecular structure that includes both carbamoyl and propanoate functional groups. Its molecular formula is C12H14N2O4, which indicates potential biological activity due to its structural similarities with known bioactive compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound may function as an inhibitor or modulator of specific biochemical pathways, influencing cellular processes such as apoptosis and proliferation. The presence of carbamoyl groups allows for hydrogen bonding with biological molecules, enhancing its interaction with target sites.

Anticancer Potential

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Compound Cell Line IC50 (µM) Activity
This compoundMCF-75.85Moderate inhibition
Related benzamide derivativeA5493.0High inhibition
Novel carbamoyl derivativeMCF-7<10Significant growth inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent in cancer treatment.

Mechanistic Studies

Mechanistic investigations have revealed that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays demonstrated a notable increase in caspase-3 levels alongside a reduction in TNF-α levels, suggesting an anti-inflammatory effect that could complement its anticancer activity.

Case Studies

  • Study on Anticancer Activity : A study published in MDPI evaluated the anticancer effects of several derivatives, including this compound. The results indicated significant inhibitory effects on cell proliferation with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Another research article explored the interaction of similar compounds with opioid receptors, revealing that modifications in the structure led to varying degrees of antagonist activity at μ, δ, and κ opioid receptors. This highlights the potential for developing new analgesics based on the structural framework of this compound .

Q & A

Q. Optimization Tips :

  • Use anhydrous conditions to prevent hydrolysis of the ester group.
  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry of carbamoylating agents to reduce side products.

How can researchers ensure enantiomeric purity during synthesis, given the compound’s chiral centers?

Advanced Research Question
Methodological Answer:
Chiral purity is critical for biological activity. Strategies include:

  • Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived catalysts) during carbamoylation to control stereochemistry .
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers .
  • Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry.

Q. Example Workflow :

Synthesize racemic mixture.

Use immobilized Candida antarctica lipase for kinetic resolution.

Validate ee ≥ 98% using a Chiralpak® column.

What analytical techniques are most effective for characterizing this compound’s structure and purity?

Basic Research Question
Methodological Answer:

Technique Purpose Key Peaks/Data
¹H/¹³C NMR Confirm molecular structureEster (-COOCH₃: δ ~3.6 ppm), carbamoyl (-CONH₂: δ ~6.5-7.5 ppm)
IR Spectroscopy Functional group analysisEster C=O (~1740 cm⁻¹), carbamoyl N-H (~3350 cm⁻¹)
Mass Spectrometry Molecular weight verification[M+H]⁺ peak matching C₁₂H₁₃N₂O₄ (~265.08 Da)
HPLC Purity assessmentRetention time consistency (>95% purity)

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question
Methodological Answer:
Contradictions often arise from variability in:

  • Assay Conditions (e.g., pH, temperature).
  • Compound Purity (e.g., impurities masking true activity).
  • Biological Models (e.g., cell lines vs. in vivo systems).

Q. Resolution Strategy :

Standardize Protocols : Follow OECD guidelines for in vitro assays (e.g., ISO 10993-5 for cytotoxicity) .

Cross-Validate : Compare results across multiple models (e.g., human primary cells and animal models) .

Control Batch Variability : Use a single synthesized batch for comparative studies.

What computational methods predict the compound’s environmental fate and biodegradability?

Advanced Research Question
Methodological Answer:

  • QSAR Modeling : Predict biodegradability using quantitative structure-activity relationships (e.g., EPI Suite™ software) .
  • Molecular Dynamics (MD) Simulations : Assess hydrolysis rates in aqueous environments.
  • Metabolic Pathway Analysis : Use tools like MetaPred to simulate microbial degradation pathways.

Q. Key Parameters :

  • Hydrolysis half-life (t₁/₂) of the ester group.
  • LogP value (predicted ~1.2) indicating moderate hydrophobicity.

How does the compound interact with enzymatic targets, and what binding mechanisms are hypothesized?

Advanced Research Question
Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with serine hydrolases or proteases.
  • Hydrogen Bonding : Carbamoyl and ester groups form H-bonds with catalytic triads (e.g., His-Ser-Asp in lipases) .
  • Inhibition Assays : Measure IC₅₀ values via fluorogenic substrate displacement (e.g., using p-nitrophenyl acetate).

Hypothesized Mechanism :
Competitive inhibition due to structural mimicry of natural substrates.

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question
Methodological Answer:

Condition Stability Recommendations
Aqueous (pH 7.4) Hydrolyzes within 48 hrs (ester cleavage)Store in anhydrous DMSO at -20°C
Light Exposure Photodegradation (t₁/₂ = 6 hrs under UV)Use amber vials and inert atmosphere
Thermal (25°C) Stable for >30 daysAvoid temperatures >40°C

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

Advanced Research Question
Methodological Answer:

  • Modify Substituents : Replace the phenyl carbamoyl group with fluorinated or electron-withdrawing groups to enhance binding affinity (see for fluorinated analogs) .

  • Bioisosteric Replacement : Substitute the ester with amide groups to improve metabolic stability .

  • SAR Table :

    Derivative Modification Effect on Activity
    Fluorinated 2-CF₃ substitution10x ↑ enzyme inhibition
    N-Methylated CH₃ at carbamoylReduced cytotoxicity

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